

Physicochemical Properties of 2-(4-Ethylphenoxy)acetohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)acetohydrazide

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-(4-Ethylphenoxy)acetohydrazide**. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from its close structural analog, 2-(4-Methylphenoxy)acetohydrazide, as a predictive reference. This document summarizes key quantitative data, details relevant experimental protocols for synthesis and characterization, and visualizes potential biological pathways associated with this class of compounds. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These activities include potential anti-inflammatory, anti-angiogenic, and enzyme inhibitory properties.^{[1][2][3]} The core structure, featuring a phenoxy ring linked to an acetohydrazide moiety, provides a versatile scaffold for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of these compounds is crucial for

predicting their pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthetic routes and stable formulations.

This guide focuses on **2-(4-Ethylphenoxy)acetohydrazide**. In the absence of direct experimental data for this ethyl-substituted analog, we present data for the well-characterized 2-(4-Methylphenoxy)acetohydrazide as a reliable surrogate. The substitution of a methyl group with an ethyl group is not expected to dramatically alter the core physicochemical properties, making this a reasonable scientific approximation for foundational research.

Physicochemical Properties

The physicochemical properties of 2-(4-Methylphenoxy)acetohydrazide are summarized in the table below. These values provide a baseline for understanding the characteristics of the target compound, **2-(4-Ethylphenoxy)acetohydrazide**.

Property	Value (for 2-(4-Methylphenoxy)acetohydr azide)	Reference
Molecular Formula	C9H12N2O2	[4]
Molecular Weight	180.21 g/mol	[4]
Melting Point	411-413 K (138-140 °C)	[4]
Crystal System	Monoclinic	[4]
Space Group	P21/c	[5]
Color	Colorless	[4]
Physical Form	Needle-shaped crystals	[4]

Experimental Protocols

The following section details the experimental protocols for the synthesis and crystal structure analysis of 2-(4-Methylphenoxy)acetohydrazide. These methods can be adapted for the preparation and characterization of **2-(4-Ethylphenoxy)acetohydrazide**.

Synthesis of 2-(4-Methylphenoxy)acetohydrazide

The synthesis of 2-(4-Methylphenoxy)acetohydrazide is typically achieved through the hydrazinolysis of the corresponding ester.[\[4\]](#)

Materials:

- Ethyl(4-methylphenoxy)acetate (0.01 mol)
- Hydrazine hydrate (99%, 0.02 mol)
- Ethanol (15 ml)

Procedure:

- A mixture of Ethyl(4-methylphenoxy)acetate and hydrazine hydrate in ethanol is heated on a water bath for 6 hours.[\[4\]](#)
- Excess ethanol is removed by distillation.[\[4\]](#)
- Upon cooling, colorless needle-shaped crystals of 2-(4-methylphenoxy)acetohydrazide will separate from the solution.[\[4\]](#)
- The crystals are collected by filtration.[\[4\]](#)
- The product is recrystallized from ethanol to yield the purified compound.[\[4\]](#)

A similar procedure can be followed for the synthesis of **2-(4-Ethylphenoxy)acetohydrazide**, starting with Ethyl(4-ethylphenoxy)acetate.

Crystal Structure Analysis

The determination of the crystal structure is essential for understanding the three-dimensional arrangement of the molecule and its intermolecular interactions.

Instrumentation:

- Bruker SMART APEXII CCD area-detector diffractometer[\[4\]](#)

Procedure:

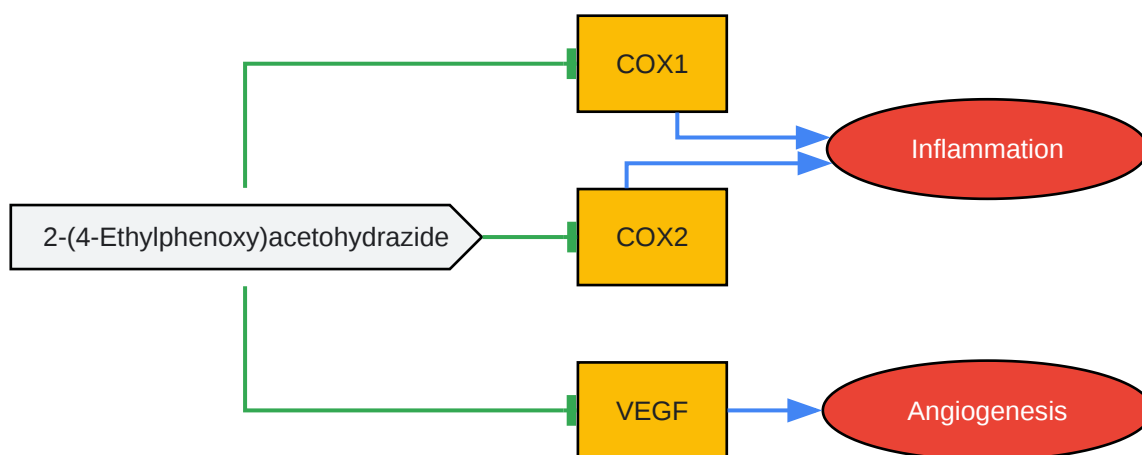
- A suitable single crystal of the compound is mounted on the diffractometer.
- X-ray diffraction data is collected at a specified temperature (e.g., 296 K).^[4]
- The collected data is processed, including absorption corrections.^[4]
- The crystal structure is solved and refined using appropriate software (e.g., SHELXTL).^[4]
- Intermolecular interactions, such as hydrogen bonds, are analyzed to understand the crystal packing. In the case of 2-(4-Methylphenoxy)acetohydrazide, molecules are linked via intermolecular N—H \cdots O, N—H \cdots N, and C—H \cdots O hydrogen bonds, forming two-dimensional networks.^[4]

Potential Biological Activities and Signaling Pathways

Hydrazide derivatives are known to exhibit a broad spectrum of biological activities.^[4] While the specific pathways for **2-(4-Ethylphenoxy)acetohydrazide** have not been elucidated, research on related phenoxyacetohydrazide compounds suggests potential roles as anti-inflammatory and anti-angiogenic agents, as well as enzyme inhibitors.^{[1][2][3]}

Anti-Inflammatory and Anti-Angiogenic Pathways

Phenoxyacetohydrazide derivatives have been shown to exhibit anti-inflammatory and anti-angiogenic effects, potentially through the inhibition of key signaling molecules such as Cyclooxygenase (COX) enzymes and Vascular Endothelial Growth Factor (VEGF).^[3]

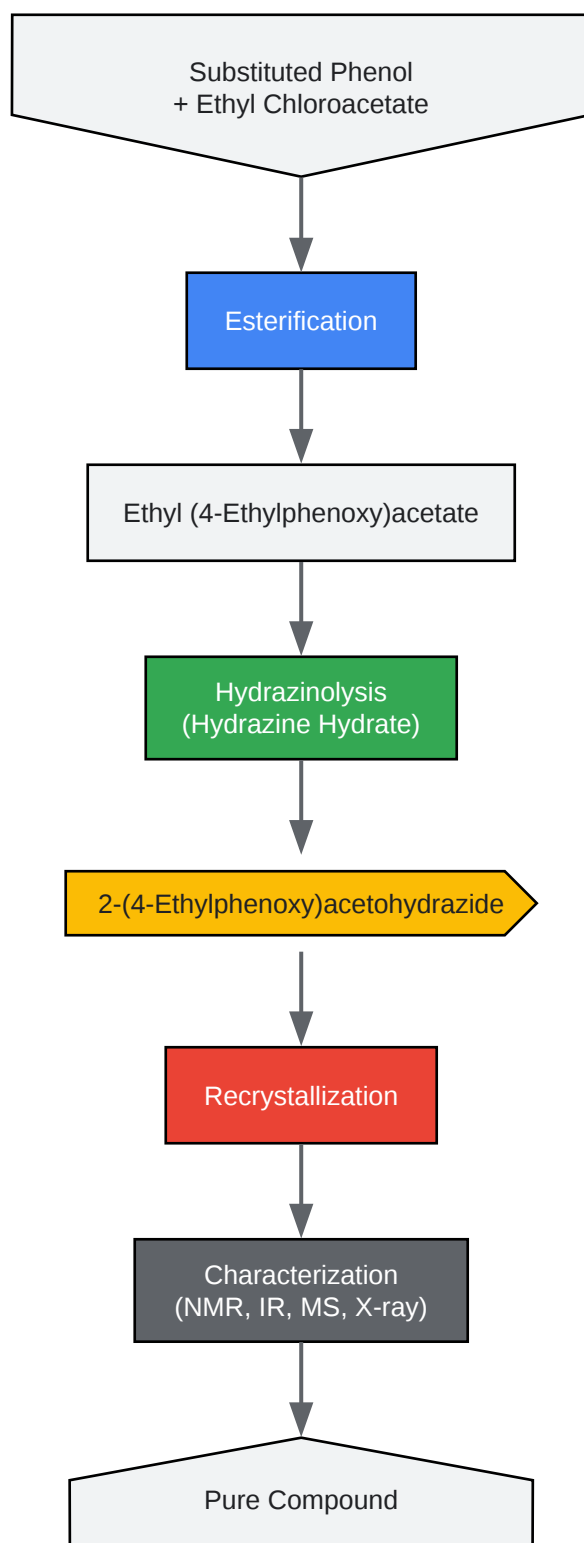


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Caption: Potential inhibition of COX-1, COX-2, and VEGF by **2-(4-Ethylphenoxy)acetohydrazide**.

General Synthetic Workflow

The general workflow for the synthesis and characterization of phenoxyacetohydrazide derivatives is a multi-step process that can be adapted for novel analogs.



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Caption: General workflow for the synthesis and characterization of phenoxyacetohydrazides.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **2-(4-Ethylphenoxy)acetohydrazide** by leveraging data from its methyl analog. The provided experimental protocols for synthesis and characterization offer a practical starting point for researchers. The potential biological activities of this class of compounds, particularly in the areas of anti-inflammatory and anti-angiogenic research, warrant further investigation. The information and visualizations presented are intended to facilitate future research and development of novel phenoxyacetohydrazide-based therapeutic agents.

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